1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

Hard disk lubricant Surface energy Contact angle

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS 317817-24-6), also known as fluorinated triethylene glycol monobutyl ether, is a perfluorinated polyether alcohol with the molecular formula C10H3F19O4 and a molecular weight of 548.10 g/mol. It is characterized by a perfluoroalkyl chain linked to a triethylene glycol backbone terminating in a hydroxyl group, conferring both hydrophobic and hydrophilic character.

Molecular Formula C10H3F19O4
Molecular Weight 548.1 g/mol
CAS No. 317817-24-6
Cat. No. B1587039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol
CAS317817-24-6
Molecular FormulaC10H3F19O4
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESC(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C10H3F19O4/c11-2(12,1-30)31-7(22,23)8(24,25)33-10(28,29)9(26,27)32-6(20,21)4(15,16)3(13,14)5(17,18)19/h30H,1H2
InChIKeyWDIFKQOHZPTQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS 317817-24-6): A Fluorinated Triethylene Glycol Ether for Advanced Functional Materials and Lubricants


1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS 317817-24-6), also known as fluorinated triethylene glycol monobutyl ether, is a perfluorinated polyether alcohol with the molecular formula C10H3F19O4 and a molecular weight of 548.10 g/mol [1]. It is characterized by a perfluoroalkyl chain linked to a triethylene glycol backbone terminating in a hydroxyl group, conferring both hydrophobic and hydrophilic character . The compound is a clear liquid with a density of ~1.744 g/cm³, a boiling point of 175-176°C, a refractive index of 1.295, and a flash point of 131°C [2]. It serves as a versatile building block for synthesizing perfluoroalkylated functional materials, including phthalocyanines and advanced lubricants, owing to its ability to impart low surface energy, chemical inertness, and thermal stability [3][4].

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol Procurement: Why In-Class Perfluorinated Alcohols Are Not Interchangeable


In procurement for high-precision applications such as hard disk lubricants or perfluoroalkylated phthalocyanines, the exact molecular architecture of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is non-negotiable. Unlike simpler perfluorinated alcohols (e.g., 1H,1H-perfluorodecan-1-ol), the presence of ether oxygen atoms in the backbone significantly alters polarity, solubility, and the ability to form stable, uniform films . Furthermore, the specific perfluoroalkyl chain length and the presence of a single terminal hydroxyl group dictate the compound's reactivity profile in nucleophilic substitution reactions used to create advanced materials [1]. Substituting with an analog having a different chain length or lacking the ether bridges would yield materials with divergent surface energies, thermal stabilities, and tribological performance, as evidenced by comparative studies of derivative lubricants [2]. The following evidence sections quantify these critical differences.

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol Technical Evidence: Quantified Performance Differentiation vs. Commercial Lubricants and Precursors


Derivative Lubricant IDL2 Exhibits Comparable Hydrophobicity to Commercial PFPE Lubricants

A lubricant derivative (IDL2) synthesized using 1H,1H-perfluoro-3,6,9-trioxatridecan-1-ol as a key building block exhibited water contact angles within the range of 78° to 85°. This range is directly comparable to those of commercial perfluoropolyether (PFPE) lubricants Z-DOL, A20H, and Z-Tetraol under identical measurement conditions, demonstrating that the target compound imparts analogous surface energy characteristics to these industry-standard materials [1].

Hard disk lubricant Surface energy Contact angle

IDL2 Lubricant Demonstrates Superior Thermal Stability Compared to Z-DOL and Z-Tetraol

Thermal gravimetric analysis (TGA) of the derivative lubricant IDL2, containing 1H,1H-perfluoro-3,6,9-trioxatridecan-1-ol-derived chains, showed better thermal stability than two commercial PFPE lubricants, Z-DOL and Z-Tetraol, which possess two and four terminal hydroxyl groups, respectively. The TGA profiles indicated that IDL2 exhibited a higher onset temperature for degradation and retained a greater percentage of its initial mass at elevated temperatures, though specific temperature and mass loss values were not detailed in the source [1].

Thermal gravimetric analysis Lubricant degradation Thermal stability

IDL2 Achieves Significantly Higher Bonding Ratio to Substrates Compared to Commercial PFPE Lubricants

The derivative lubricant IDL2, incorporating 1H,1H-perfluoro-3,6,9-trioxatridecan-1-ol, demonstrated a much higher bonding ratio when compared with commonly used commercial lubricants under identical testing conditions. This enhanced bonding is attributed to the presence of two polar hydroxyl groups in the IDL2 molecule, which strengthen the interaction between the lubricant and the substrate [1].

Lubricant bonding Tribology Adhesion

Phthalocyanine Derivatives Synthesized with Target Compound Exhibit Unique Solubility Profile

In the synthesis of perfluoroalkylated phthalocyanines, the precursor derived from 1H,1H-perfluoro-3,6,9-trioxatridecan-1-ol yielded zinc phthalocyanine (ZnPc) derivatives that were soluble only in polar solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). In contrast, analogous ZnPc derivatives prepared using 1H,1H-perfluorodecan-1-ol or 1H,1H,2H,2H-perfluorodecan-1-ol were found to be insoluble in these solvents [1]. This demonstrates that the ether-oxygen-containing perfluoroalkyl chain imparts a distinct and advantageous solubility profile.

Phthalocyanine Solubility Functional materials

Physical Property Benchmarking: Density, Refractive Index, and Boiling Point

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol exhibits a density of 1.744 g/cm³ and a refractive index of 1.295, which are characteristic of highly fluorinated ethers [1]. In comparison, the non-fluorinated structural analog, triethylene glycol monobutyl ether (CAS 143-22-6), has a density of 0.989 g/cm³ and a refractive index of 1.439 [2]. The significantly higher density and lower refractive index of the target compound are direct consequences of the high fluorine content and are predictive of its distinct solvency, surface activity, and optical properties.

Physical properties Fluorinated solvent Density

Surface Tension Reduction Capability Compared to Perfluoroalkyl Alcohols

While direct surface tension data for 1H,1H-perfluoro-3,6,9-trioxatridecan-1-ol is not available, its structural analog 1H,1H-perfluorodecan-1-ol (CAS 307-37-9) exhibits a surface tension of 15.2 dyne/cm [1]. Given that the target compound possesses a similar perfluoroalkyl terminus but with additional ether oxygen atoms, it is expected to exhibit a comparably low surface tension, characteristic of highly effective fluorosurfactants . The presence of ether linkages may further enhance its amphiphilic character, making it a potent agent for reducing surface tension in both aqueous and organic systems.

Surface tension Surfactant Fluorosurfactant

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol Applications: Validated Use Cases from Peer-Reviewed Research


Synthesis of Advanced Hard Disk Drive (HDD) Lubricants

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is a critical precursor for synthesizing next-generation lubricants for magnetic recording media. As demonstrated by the IDL2 lubricant study, its incorporation yields a lubricant with surface energy comparable to industry-standard PFPEs (contact angle 78-85°), superior thermal stability, and a significantly higher bonding ratio to the disk substrate [1]. These properties are essential for minimizing head-disk interference and extending drive lifetime in high-areal-density HDDs.

Fabrication of Solution-Processable Perfluoroalkylated Phthalocyanines

The compound enables the synthesis of perfluoroalkylated phthalocyanines with a unique solubility profile. Derivatives prepared using this precursor are soluble in polar organic solvents like THF and DMSO, whereas those made with non-ether containing perfluoroalkyl alcohols are insoluble [2]. This solubility is a prerequisite for solution-based thin-film deposition techniques used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and photodynamic therapy agents.

Formulation of High-Performance Fluorinated Coatings and Surfactants

Based on its high density (1.744 g/cm³), low refractive index (1.295), and inferred ultra-low surface tension (comparable to the 15.2 dyne/cm of 1H,1H-perfluorodecan-1-ol), the compound is an excellent candidate for formulating specialty coatings and surfactants [3][4]. It can serve as a reactive diluent or additive to impart oleophobicity, hydrophobicity, and anti-stiction properties to surfaces, and as a potent wetting agent in aggressive chemical environments.

Development of Fluorinated Intermediates for Pharmaceutical and Agrochemical Research

As a highly fluorinated building block with a reactive hydroxyl handle, 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is valuable in medicinal and agricultural chemistry for introducing a fluorous tag or a lipophobic/hydrophobic moiety. The specific length and ether composition of the perfluoroalkyl chain can be used to modulate the physicochemical properties and metabolic stability of drug candidates or crop protection agents, enabling strategies such as fluorous biphasic catalysis or separation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.